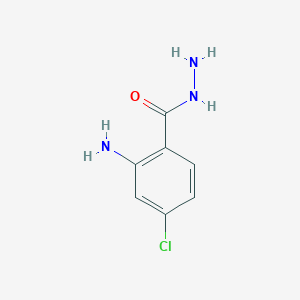

2-Amino-4-chlorobenzohydrazide

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C7H8ClN3O |

|---|---|

分子量 |

185.61 g/mol |

IUPAC 名称 |

2-amino-4-chlorobenzohydrazide |

InChI |

InChI=1S/C7H8ClN3O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,9-10H2,(H,11,12) |

InChI 键 |

CWFFGYMIRJCWMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)NN |

规范 SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)NN |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Chlorobenzohydrazide

Established Synthesis Routes for 2-Amino-4-chlorobenzohydrazide

The synthesis of this compound is typically achieved through multi-step pathways that begin with appropriately substituted benzoic acid derivatives. These methods are designed to efficiently introduce the hydrazide group while preserving the amino and chloro substituents on the aromatic ring.

Derivation from Chlorinated Benzoic Acid Precursors

The primary route to this compound begins with 2-amino-4-chlorobenzoic acid. molaid.comtcichemicals.comsigmaaldrich.comchemimpex.com This precursor contains the required arrangement of substituents on the benzene (B151609) ring. The synthesis generally proceeds via a two-step sequence: esterification of the carboxylic acid followed by hydrazinolysis.

First, 2-amino-4-chlorobenzoic acid is converted to its corresponding ester, typically a methyl or ethyl ester, through reaction with the respective alcohol under acidic catalysis. This esterification step is crucial as esters are more reactive towards nucleophilic acyl substitution by hydrazine (B178648) than the parent carboxylic acid. The resulting intermediate is typically methyl 2-amino-4-chlorobenzoate (B8601463) or ethyl 2-amino-4-chlorobenzoate. rsc.org

Hydrazinolysis Reactions in this compound Synthesis

Hydrazinolysis is the key transformation that converts the ester intermediate into the final hydrazide product. mdpi.com This reaction involves treating the ester, such as methyl 2-amino-4-chlorobenzoate, with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695). rsc.org The reaction can be conducted by heating the mixture under reflux for several hours. Microwave-assisted synthesis has also been shown to be an effective method for accelerating the hydrazinolysis of similar chloro-substituted ethyl benzoates, reducing reaction times significantly. ajrconline.org

The mechanism involves the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of alcohol (e.g., methanol (B129727) or ethanol) to yield this compound. The product, being a solid, can often be isolated and purified by filtration and recrystallization. ajrconline.org A yield of 84% has been reported for this compound. researchgate.net

Table 1: Representative Conditions for Hydrazide Synthesis

| Precursor | Reagents | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| Ethyl 4-chlorobenzoate | Hydrazine hydrate (99%) | Ethanol | Microwave, 3-4 min | 4-Chlorobenzohydrazide | ajrconline.org |

| Methyl 4-chlorobenzoate | Hydrazine hydrate | Ethanol | Reflux, overnight (90-95°C) | 4-Chlorobenzohydrazide | |

| 4-Chlorobenzoic acid | Hydrazine hydrate | Ethanol | Heating | 4-Chlorobenzohydrazide | |

| p-Hydroxybenzoic acid ethyl ester | Hydrazine hydrate | Ethanol | Reflux | p-Hydroxybenzoic acid hydrazide | mdpi.com |

Derivatization Chemistry of the Hydrazide Moiety

The hydrazide functional group in this compound is highly reactive and serves as a handle for a variety of chemical derivatizations, most notably through reactions with carbonyl compounds.

Condensation Reactions with Aldehydes and Ketones for Hydrazone Formation

This compound readily undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding N-acylhydrazones, which are a class of Schiff bases. researchgate.netevitachem.com The reaction is typically carried out by stirring the hydrazide and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. orientjchem.orgznaturforsch.com

The reaction proceeds via nucleophilic addition of the terminal -NH₂ group of the hydrazide to the carbonyl carbon of the aldehyde or ketone. orientjchem.org This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage. fud.edu.ng The use of iodine as a catalyst in absolute ethanol has also been reported to promote such condensations under mild conditions. researchgate.netznaturforsch.com These reactions are versatile, allowing for the synthesis of a large library of derivatives by varying the aldehyde or ketone reactant. znaturforsch.com

Table 2: Examples of Hydrazone Formation via Condensation

| Hydrazide | Carbonyl Compound | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| 2-Aminobenzohydrazide | Terephthalaldehyde | Iodine | Hydrazone | researchgate.netznaturforsch.com |

| 4-Chlorobenzohydrazide | 4-Allyloxybenzaldehyde (B1266427) | Glacial Acetic Acid | Hydrazone | orientjchem.org |

| Benzohydrazide (B10538) | Benzaldehyde | Pyrrolidine | N-Acylhydrazone | researchgate.net |

| 2-Chlorobenzohydrazide (B188563) | 1-(5-bromo-2-hydroxyphenyl)ethanone | Not specified | Schiff base | evitachem.com |

Synthesis of Schiff Base Ligands from this compound

The hydrazones derived from this compound are important compounds in coordination chemistry, where they function as Schiff base ligands. fud.edu.ngresearchgate.net The presence of multiple donor atoms, specifically the imine nitrogen (C=N), the carbonyl oxygen (C=O), and the amino nitrogen (-NH₂) on the benzene ring, allows these molecules to act as bidentate or tridentate chelating agents for various metal ions. jptcp.com

The coordination of these Schiff base ligands to metal centers can lead to the formation of stable metal complexes with diverse geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. researchgate.netjptcp.com These complexes are of significant interest due to their potential applications in various fields.

Illustrating the derivatization chemistry, the synthesis of N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide provides a clear example of hydrazone formation. smolecule.comsigmaaldrich.com Although this example uses 4-chlorobenzohydrazide, the reaction principle is directly applicable to its 2-amino isomer. The synthesis involves the condensation of 4-chlorobenzohydrazide with 2-(allyloxy)benzaldehyde.

The reaction is a nucleophilic addition where the nucleophilic primary amine of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. orientjchem.org This is typically followed by acid-catalyzed dehydration, leading to the formation of the final hydrazone product. A similar reaction between 4-chlorobenzohydrazide and 4-allyloxybenzaldehyde in ethanol with a glacial acetic acid catalyst proceeds at room temperature to yield the desired product in high purity. orientjchem.org

Formation of Azo Compounds

The synthesis of azo compounds from this compound proceeds through a classic two-step diazotization-coupling reaction. This process leverages the primary aromatic amino group to generate a highly reactive diazonium salt, which then acts as an electrophile in an aromatic substitution reaction.

The first step is diazotization , where the 2-amino group is converted into a diazonium group (-N≡N⁺). This is typically achieved by treating an acidic solution of this compound with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. lkouniv.ac.inmasterorganicchemistry.com The strong acid, commonly hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the nitrous acid, which facilitates the formation of the nitrosonium ion (NO⁺), the key electrophile in this transformation. lkouniv.ac.in

The second step is the azo coupling , where the generated 2-hydrazinocarbonyl-5-chlorobenzenediazonium salt is reacted with an electron-rich aromatic compound, known as a coupling agent. wikipedia.org The choice of coupling agent is critical as it determines the final structure and properties, such as color, of the resulting azo compound. wikipedia.org Common coupling agents include phenols, naphthols, and aromatic amines. The reaction with phenols and naphthols is typically carried out under mild alkaline conditions, which deprotonates the hydroxyl group to form a more potent phenoxide or naphthoxide ion, enhancing the nucleophilicity of the aromatic ring. libretexts.org Conversely, coupling with aromatic amines is generally performed in weakly acidic media. beilstein-journals.org The diazonium group typically couples at the para position of the activating group on the coupling agent, unless this position is already occupied, in which case ortho coupling occurs. wikipedia.org

Table 1: Illustrative Reaction Scheme for Azo Compound Formation

| Step | Reaction Name | Reagents & Conditions | Intermediate/Product |

| 1 | Diazotization | This compound, NaNO₂, HCl, 0-5 °C | 2-Hydrazinocarbonyl-5-chlorobenzenediazonium chloride |

| 2 | Azo Coupling (Example) | 2-Naphthol, NaOH (aq), 0-5 °C | 1-((2-Hydrazinocarbonyl-5-chlorophenyl)diazenyl)-2-naphthol |

Derivatization Chemistry of the Amino Group

The primary amino group on the benzene ring of this compound is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities. Two of the most significant transformations are the formation of Schiff bases and N-acylation.

Schiff Base Formation: The condensation reaction between the primary amino group and an aldehyde or ketone yields an imine, commonly known as a Schiff base. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. nih.govzu.edu.pk The reaction of this compound with various substituted aromatic aldehydes can produce a library of Schiff base derivatives, each with unique electronic and steric properties conferred by the substituent on the aldehyde. For instance, reacting the parent compound with salicylaldehyde (B1680747) would produce a derivative with a hydroxyl group positioned for potential metal chelation.

N-Acylation: The amino group can be readily acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to neutralize the acidic byproduct (e.g., HCl). This reaction results in the formation of an amide linkage. This derivatization is useful for altering the electronic properties of the aromatic ring and introducing new functional groups. For example, reaction with chloroacetyl chloride would introduce a reactive alkyl halide moiety, which can be used for further nucleophilic substitution reactions.

Table 2: Selected Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Class | General Product Structure |

| Schiff Base Formation | Substituted Benzaldehyde | Imine (Schiff Base) | N-((Substituted-phenyl)methylidene)-2-amino-4-chlorobenzohydrazide |

| N-Acylation | Acetyl Chloride | Amide | N-(2-Hydrazinocarbonyl-5-chlorophenyl)acetamide |

| N-Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | N-(2-Hydrazinocarbonyl-5-chlorophenyl)benzenesulfonamide |

Strategic Modifications for Analogue Development

Strategic modifications of this compound are primarily focused on the versatile hydrazide functional group (-CONHNH₂). This moiety is a cornerstone for building a diverse range of acyclic and heterocyclic analogues through condensation and cyclization reactions.

N-Acylhydrazone Formation: The terminal -NH₂ of the hydrazide group readily condenses with aldehydes and ketones to form N-acylhydrazones (also a class of Schiff bases). nih.govnih.gov This reaction is one of the most common strategies for analogue development, as a vast library of aldehydes and ketones is commercially available. The resulting C=N double bond and the amide linkage create a planar, conjugated system that is important for molecular interactions. mdpi.comresearchgate.net For example, reacting this compound with substituted quinoline-3-carbaldehydes has been used to generate novel N-acylhydrazone derivatives. mdpi.com

Heterocyclic Ring Synthesis: The hydrazide group is a key synthon for constructing various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocycles are prevalent scaffolds in medicinal chemistry.

1,3,4-Oxadiazoles: These can be synthesized through several routes. A common method involves the cyclization of the benzohydrazide with carbon disulfide (CS₂) under basic conditions to form a 5-aryl-1,3,4-oxadiazole-2-thiol intermediate. bioline.org.brmdpi.com Alternatively, oxidative cyclization of N-acylhydrazones can yield 2,5-disubstituted 1,3,4-oxadiazoles. Another efficient method is the reaction of the hydrazide with a cyanogen (B1215507) halide, such as cyanogen bromide (BrCN). mdpi.comgoogle.com

1,3,4-Thiadiazoles: Similar to oxadiazole synthesis, reacting the parent hydrazide with thiocarbonyl compounds or by cyclizing acylthiosemicarbazide intermediates can lead to the formation of the 1,3,4-thiadiazole (B1197879) ring. For instance, treating 4-chlorobenzohydrazide with phosphorus pentasulfide or Lawesson's reagent can facilitate this transformation. A multi-step synthesis starting from 4-chlorobenzohydrazide has been employed to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a key intermediate for further derivatization. mdpi.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved by reacting the hydrazide with various reagents. For example, condensation with formamide (B127407) can yield a 1,2,4-triazole (B32235) derivative. organic-chemistry.org A widely used method involves reacting the hydrazide with an isothiocyanate to form an N-acylthiosemicarbazide, which is then cyclized under basic conditions. Another route involves reacting the hydrazide with thiocarbohydrazide (B147625) to form 4-amino-3-substituted-1,2,4-triazole-5-thiones. nih.gov

Table 3: Strategic Modifications of the Hydrazide Moiety

| Reaction Type | Reagent(s) | Resulting Core Structure |

| N-Acylhydrazone Formation | Aldehydes/Ketones, Acid catalyst | N-Acylhydrazone |

| Oxadiazole Synthesis | Carbon Disulfide (CS₂), Base; then acid | 5-(2-Amino-4-chlorophenyl)-1,3,4-oxadiazole-2-thiol |

| Oxadiazole Synthesis | Cyanogen Bromide (BrCN) | 2-Amino-5-(2-amino-4-chlorophenyl)-1,3,4-oxadiazole |

| Thiadiazole Synthesis | Phosphorus Pentasulfide (P₄S₁₀) | 5-(2-Amino-4-chlorophenyl)-1,3,4-thiadiazole-2-thiol |

| Triazole Synthesis | Acyl Isothiocyanate, then Base | 4-Acyl-5-(2-amino-4-chlorophenyl)-4H-1,2,4-triazole-3-thiol |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Amino-4-chlorobenzohydrazide Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms.

Proton (¹H) NMR Spectral Assignments

In the ¹H NMR spectrum of this compound, recorded in DMSO-d₆, distinct signals corresponding to different protons are observed. The two NH protons of the hydrazide moiety typically appear as broad singlets at approximately 10.40 ppm and 10.26 ppm. mdpi.com The protons of the amino group (NH₂) also present as a broad singlet, generally found between 6.42 and 6.87 ppm. mdpi.com The aromatic protons exhibit a more complex pattern of splitting due to their coupling with adjacent protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~10.40 | s | 1H | NH |

| ~10.26 | s | 1H | NH |

| ~7.7 - 7.9 | m | Aromatic Protons | |

| ~6.6 - 6.8 | m | Aromatic Protons |

Note: The exact chemical shifts and multiplicities for the aromatic protons can vary slightly depending on the specific publication and experimental conditions, but they generally fall within the indicated ranges.

Carbon-13 (¹³C) NMR Spectral Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In this compound, the carbonyl carbon (C=O) of the hydrazide group is typically observed as a downfield signal. The carbon atoms of the aromatic ring appear in the characteristic region for aromatic carbons, with their specific chemical shifts influenced by the positions of the amino and chloro substituents.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| ~167 | C=O (Amide) |

| ~150 | C-NH₂ |

| ~113 - 135 | Aromatic Carbons |

Note: The specific assignments for each aromatic carbon can be determined through more advanced 2D NMR techniques.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the amino (NH₂) and hydrazide (NH) groups are typically observed in the region of 3200-3500 cm⁻¹. mdpi.com A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is found between 1630 and 1690 cm⁻¹. mdpi.com The C-Cl stretching vibration gives rise to a characteristic absorption in the fingerprint region of the spectrum. researchgate.net

Table 3: FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3200-3500 | N-H Stretching (Amino and Amide) |

| 1630-1690 | C=O Stretching (Amide I) |

| ~1600 | N-H Bending (Amide II) |

| ~1500-1600 | C=C Stretching (Aromatic) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can precisely determine its molecular mass. mdpi.com The fragmentation pattern observed in the mass spectrum provides valuable information about the connectivity of the atoms within the molecule, as weaker bonds tend to break, leading to the formation of characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions. analis.com.my The aromatic ring and the conjugated system involving the carbonyl group are the primary chromophores responsible for these absorptions. Studies have shown that derivatives of this compound typically exhibit a broad shoulder with high molar absorptivity in the UV-Vis spectrum, ranging from 300 to 400 nm. mdpi.com The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the aromatic ring. upi.edu

Crystallographic Studies and Intermolecular Interactions

X-ray Diffraction Analysis of 2-Amino-4-chlorobenzohydrazide Derivatives

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's structure and conformation. For derivatives of this compound, SC-XRD studies reveal key conformational features. For instance, the analysis of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide showed that the molecule is nearly planar. researchgate.net Similarly, the precursor molecule, 2-amino-4-chlorobenzoic acid, is also observed to be almost planar, with a root-mean-square deviation of 0.040 Å. nih.gov

The precise conditions under which a compound crystallizes determine its unit cell dimensions and space group, which collectively describe the symmetry of the crystal lattice. Derivatives and related analogues of this compound crystallize in various systems, reflecting the influence of different functional groups on the crystal packing.

For example, 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide, a derivative, crystallizes in the triclinic system with the space group P-1. researchgate.net In contrast, the related compounds 2-chlorobenzohydrazide (B188563) and 4-chlorobenzohydrazide both crystallize in the monoclinic system with the space group P21/c. researchgate.netresearchgate.net The precursor, 2-amino-4-chlorobenzoic acid, also crystallizes in a monoclinic system. nih.gov This information is fundamental for defining the crystal's symmetry and the arrangement of molecules within it.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide | Triclinic | P-1 | a = 7.0538 Å, b = 7.6549 Å, c = 13.7094 Å | researchgate.net |

| 2-Chlorobenzohydrazide | Monoclinic | P21/c | - | researchgate.net |

| 4-Chlorobenzohydrazide | Monoclinic | P21/c | - | researchgate.net |

| 2-amino-4-chlorobenzonitrile (B1265954) | Triclinic | P-1 | a = 3.8924 Å, b = 6.7886 Å, c = 13.838 Å, α = 77.559°, β = 88.98°, γ = 83.021° | analis.com.my |

Analysis of Hydrogen Bonding Networks in Crystal Packing

Hydrogen bonds are the primary directional forces responsible for the assembly of benzohydrazide (B10538) molecules into stable, ordered, three-dimensional structures. The amino (-NH2) and hydrazide (-CONHNH-) groups are excellent hydrogen bond donors and acceptors, leading to the formation of robust and predictable patterns.

The N–H···O hydrogen bond is a ubiquitous and dominant interaction in the crystal structures of benzohydrazides. researchgate.net In these structures, the amide oxygen atom acts as a hydrogen bond acceptor, while the N-H groups of the hydrazide and amino moieties act as donors. These interactions are critical in forming specific, repeating patterns known as graph-set motifs.

In the crystal structure of 4-chlorobenzohydrazide, the amino N-H atoms form intermolecular N–H···O hydrogen bonds with the oxygen atoms of adjacent molecules, creating ten-membered rings described by the R²₂(10) graph-set motif. researchgate.net In the precursor 2-amino-4-chlorobenzoic acid, molecules are linked into centrosymmetric dimers by pairs of O–H···O hydrogen bonds, and an intramolecular N–H···O bond creates an S(6) ring motif. nih.gov The formation of these hydrogen-bonded dimers and rings is a key element in the supramolecular assembly of these compounds. mdpi.com

In addition to N–H···O bonds, intermolecular N–H···N hydrogen bonds play a significant role in the crystal packing of these compounds. evitachem.com These interactions often work in concert with N–H···O bonds to create more complex, extended networks. In the crystal of 2-chlorobenzohydrazide, molecules are connected through both N–H···O and N–H···N hydrogen bonds, resulting in polymeric chains that feature R³₃(10) ring motifs. researchgate.net

For 4-chlorobenzohydrazide, the imino H atom is involved in an intermolecular hydrogen bond with an amino N atom of a neighboring molecule, which generates a zigzag chain along the crystallographic b-axis. researchgate.net In the related structure of 2-amino-4-chlorobenzonitrile, N–H···N interactions are the most dominant, linking molecules into a one-dimensional chain. analis.com.my

In the crystal structure of the precursor 2-amino-4-chlorobenzoic acid, these weaker interactions are present and help to consolidate the packing of the primary hydrogen-bonded dimers. nih.gov Though less energetic than the classical hydrogen bonds, the cumulative effect of multiple C–H···O interactions provides additional stabilization to the three-dimensional crystal structure. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed analysis of close contacts between neighboring molecules. The surface is colored based on a normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii (crucial for hydrogen bonding), blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. analis.com.mynih.gov

For aromatic compounds containing amino, chloro, and hydrazide groups, such as this compound and its isomers, the analysis typically highlights several key interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of each type of intermolecular contact to the total surface area. analis.com.my In the closely related compound 4-amino-2-chlorobenzohydrazide, which crystallizes as a monohydrate, the structure is defined by a three-dimensional framework of O—H⋯O, O—H⋯N, N—H⋯N, and N—H⋯O hydrogen bonds. iucr.orgiucr.org

Based on analyses of analogous structures like 2-amino-4-chlorobenzonitrile and other substituted benzohydrazides, the primary intermolecular contacts for this compound are expected to be dominated by hydrogen bonding. analis.com.mynih.govresearchgate.net The N—H and O—H groups of the hydrazide and amino moieties act as hydrogen bond donors, while the oxygen and nitrogen atoms serve as acceptors. researchgate.net

The expected contributions of the most significant intermolecular contacts for this compound are summarized in the table below, based on data from structurally similar compounds. nih.govresearchgate.net

| Intermolecular Contact Type | Expected Contribution to Hirshfeld Surface |

| H···H | ~33% |

| C···H/H···C | ~22% |

| Cl···H/H···Cl | ~14% |

| O···H/H···O | ~12% |

| N···H/H···N | ~10% |

Tautomerism Studies in Solid and Solution States

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key characteristic of many hydrazide-containing compounds. For this compound, the most relevant equilibrium is the amide-iminol tautomerism. researchgate.net In this process, a proton migrates from the nitrogen atom to the carbonyl oxygen, converting the amide form (-CONHNH2) into the iminol form (-C(OH)=NNH2).

The predominance of one tautomer over the other can be influenced by the physical state (solid or solution) and the solvent's polarity. sonar.chrsc.org

In the Solid State: In the solid phase, the structure is often locked into the more stable tautomeric form, which is typically the amide form for similar compounds due to its ability to form robust intermolecular hydrogen bonds. sctce.ac.in Techniques like solid-state NMR (specifically 13C and 15N CP-MAS NMR) and FT-IR spectroscopy are invaluable for identifying the existing tautomer. sctce.ac.innih.gov For instance, the 13C NMR spectrum would show a signal for the carbonyl carbon (C=O) in the amide form, which would be absent and replaced by a C-OH signal in the iminol form. sctce.ac.in

In Solution: In solution, a dynamic equilibrium between the amide and iminol tautomers can exist. The position of this equilibrium is highly sensitive to the solvent environment. sonar.ch

Non-polar solvents generally favor the less polar enol/iminol form.

Polar aprotic solvents can also stabilize the iminol form.

Polar protic solvents , such as methanol (B129727) or water, can stabilize the keto/amide form through intermolecular hydrogen bonding with the solvent molecules. sonar.ch

Spectroscopic methods are used to study this equilibrium in solution.

NMR Spectroscopy (1H, 13C, 15N): In solution, NMR spectra can show distinct signals for both tautomers if the rate of interconversion is slow on the NMR timescale, or averaged signals if the conversion is fast. Studies on related compounds have used NMR to determine the predominant tautomer in various solvents like DMSO. researchgate.netnih.govresearchgate.net For example, the chemical shift of the N-H proton provides evidence for the existing form. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of the two tautomers differ. The solvent-dependent changes in the absorption bands can be used to study the tautomeric equilibrium. sonar.ch

For derivatives of benzohydrazide, the amide form is generally found to be the predominant species in DMSO solution, though the presence of the iminol form can be detected. researchgate.net The equilibrium can be represented as follows:

| Tautomeric Form | Structural Formula Snippet | Favored In |

| Amide | -CO-NH- | Solid State, Polar Protic Solvents |

| Iminol | -C(OH)=N- | Non-polar & Polar Aprotic Solvents |

This dynamic behavior is crucial for understanding the chemical reactivity and potential biological interactions of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. analis.com.my DFT calculations are used to determine a molecule's ground-state energy, optimized geometry, and a variety of other physicochemical properties by modeling the electron density. For molecules like 2-Amino-4-chlorobenzohydrazide, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy. dergipark.org.tr

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum energy. This process calculates bond lengths, bond angles, and dihedral angles that define the molecular structure. For this compound, a full geometry optimization would reveal the precise spatial orientation of the amino group (-NH2), the chloro-substituted benzene (B151609) ring, and the hydrazide moiety (-CONHNH2).

Analysis of the electronic structure provides insight into the distribution of electrons within the molecule, which is fundamental to its chemical behavior. While detailed studies providing the optimized structural parameters (bond lengths and angles) specifically for this compound are not prevalent in the surveyed literature, such analysis is crucial for understanding its stability and reactivity.

Vibrational Frequency Analysis (Theoretical IR Spectra)

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) spectrum. mdpi.com This theoretical spectrum can be compared with experimental IR data to validate the calculated structure. mdpi.com The analysis calculates the frequencies of the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, rocking, and twisting motions of the bonds. nih.gov

Key vibrational modes for this compound would include:

N-H stretching vibrations from the amino (-NH2) and hydrazide (-NH) groups.

C=O stretching from the carbonyl group in the hydrazide moiety.

C-Cl stretching from the chloro-substituted benzene ring.

Vibrations associated with the aromatic ring.

Although experimental IR data exists for related diacylhydrazine derivatives, a detailed theoretical vibrational frequency analysis specifically for this compound is not available in the reviewed literature. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgyoutube.com The MEP surface is colored based on the electrostatic potential: regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com

For this compound, an MEP map would likely show:

Negative Potential: Concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the amino and hydrazide groups, indicating these are primary sites for hydrogen bonding and electrophilic interactions.

Positive Potential: Located around the hydrogen atoms of the amino and hydrazide groups.

This analysis helps in understanding intermolecular interactions and predicting how the molecule might interact with a biological receptor. youtube.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

HOMO: The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity). nih.gov The spatial distribution of the HOMO indicates the likely sites of electrophilic attack.

LUMO: The innermost orbital without electrons. Its energy level corresponds to the ability to accept electrons (electrophilicity). nih.gov The LUMO's distribution highlights regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. longdom.orgnih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov While FMO analyses have been performed on many related aromatic compounds, specific values for the HOMO-LUMO energies and their energy gap for this compound are not detailed in the available scientific literature. dergipark.org.trnih.gov

Quantum Reactivity Parameters (e.g., Electrophilicity, Nucleophilicity)

From the HOMO and LUMO energy values, several global quantum reactivity descriptors can be calculated to quantify a molecule's reactivity. These parameters provide a more quantitative measure than FMO analysis alone.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ ≈ -χ) | A measure of a molecule's ability to act as an electrophile. |

| Nucleophilicity | - | Often assessed by the HOMO energy; a higher EHOMO indicates greater nucleophilicity. |

This table describes the theoretical framework for calculating quantum reactivity parameters. Specific calculated values for this compound were not found in the surveyed literature.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. mdpi.com It is widely used in drug discovery to understand binding mechanisms and to screen for potential drug candidates. The process involves predicting the binding mode and calculating a "docking score" or binding affinity, which estimates the strength of the ligand-receptor interaction.

While various derivatives of benzohydrazides have been subjected to molecular docking studies to evaluate their potential as anticancer agents or for other biological activities, specific docking studies for the parent compound this compound against defined biological targets were not identified in the reviewed literature. researchgate.net For example, studies on related N,N'-diacylhydrazines have explored their binding interactions with DNA, highlighting potential binding sites and modes of action. researchgate.net A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the active site of a selected protein target to analyze potential interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Prediction of Binding Affinity with Biological Macromolecules

Molecular docking is a key computational method used to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecular target, typically a protein or DNA. In the case of derivatives of this compound, such as 2-Amino-N′-benzoyl-4-chlorobenzohydrazide, molecular docking studies have been performed to understand their interaction with DNA. iaps.org.in

These studies calculate a binding energy score, which indicates the strength of the interaction. For instance, the binding energy of 2-Amino-N′-benzoyl-4-chlorobenzohydrazide with a DNA dodecamer was calculated to be -6.81 kcal/mol. iaps.org.in This value suggests a favorable interaction. The binding energies for a series of related 2-Amino-N′-aroyl(het)arylhydrazides were found to be in a good range, indicating stable binding to the DNA helix. iaps.org.in The variation in binding energy across different derivatives often correlates with the types of substituents on the aroyl ring, with groups like nitro (-NO2) sometimes contributing to stronger binding. iaps.org.in

Below is a table summarizing the predicted binding affinities of 2-Amino-N′-benzoyl-4-chlorobenzohydrazide and related derivatives with DNA.

| Compound | Binding Energy (kcal/mol) |

| 2-Amino-N′-benzoyl-4-chlorobenzohydrazide | -6.81 |

| 2-Amino-N'-(4-nitrobenzoyl)-4-chlorobenzohydrazide | -7.21 |

| 2-Amino-N'-(furan-2-carbonyl)benzohydrazide | -6.65 |

| 2-Amino-N'-(thiophen-2-carbonyl)benzohydrazide | -6.72 |

Data derived from molecular docking studies with a DNA dodecamer. The values indicate the predicted binding affinity. iaps.org.in

Ligand-Protein Interaction Profiling

Beyond just predicting binding affinity, computational studies can detail the specific interactions between a ligand and its biological target. For derivatives of this compound, molecular docking has revealed the key interactions driving their binding to DNA. iaps.org.in

The primary mode of interaction for these compounds involves the formation of hydrogen bonds between the functional groups of the ligand and the DNA bases. Specifically, the amino (-NH2) and carbonyl (-C=O) groups of the hydrazide moiety are consistently involved in forming these crucial hydrogen bonds. iaps.org.in For example, in the docked pose of 2-Amino-N′-benzoyl-4-chlorobenzohydrazide, hydrogen bonds are observed with the base pairs of the DNA helix, which helps to anchor the molecule within the DNA groove. iaps.org.in

Key Interactions of 2-Amino-N′-benzoyl-4-chlorobenzohydrazide with DNA: iaps.org.in

Hydrogen Bonds: The -NH2 and -C=O groups of the hydrazide core form hydrogen bonds with DNA bases.

Hydrophobic Interactions: The aromatic rings of the compound can engage in hydrophobic interactions with the nonpolar parts of the DNA structure.

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound were not identified in the available literature, this computational technique is widely used to study the dynamic behavior of small molecules and their complexes with biological macromolecules. MD simulations provide insights into the stability of ligand-protein interactions over time and can reveal conformational changes in both the ligand and the target molecule. For similar classes of compounds, MD simulations have been used to validate docking results and to assess the stability of the ligand within the binding site. nih.gov

In Silico ADME-Tox Profiling for Derivative Design

No specific in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) data for this compound or its direct derivatives were found in the reviewed literature. However, ADME-Tox profiling is a critical step in computational drug discovery. These predictive models are used to assess the drug-like properties of compounds, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the design process. For various other series of chemical compounds, researchers routinely use computational tools to predict properties like oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. rsc.orgresearchgate.net This allows for the prioritization of derivatives with a higher probability of success in later stages of drug development.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Heterocyclic Compounds

The inherent reactivity of the amino and hydrazide moieties in 2-Amino-4-chlorobenzohydrazide makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. These reactions typically involve cyclocondensation with appropriate electrophilic partners, leading to the formation of stable ring systems.

Recent research has highlighted the role of this compound as a key intermediate in the synthesis of novel quinazolinone derivatives. uin-malang.ac.idorganic-chemistry.orgorganic-chemistry.org Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The general synthetic strategy involves the reaction of this compound with various aldehydes and other reagents to construct the quinazolinone core.

The amino group on the phenyl ring of this compound can react with a carbonyl compound, such as an aldehyde, to form a Schiff base intermediate. Subsequent intramolecular cyclization, often facilitated by a dehydrating agent or catalyst, leads to the formation of the quinazolinone ring. The specific reaction conditions and the nature of the substituents on the aldehyde reactant can be varied to produce a library of quinazolinone derivatives with diverse functionalities.

A study investigating the inhibitory effects of various benzohydrazide (B10538) derivatives on the enzyme paraoxonase 1 identified this compound as a precursor for a series of novel quinazolinone derivatives. organic-chemistry.orgorganic-chemistry.org While the detailed synthetic pathway was not the primary focus of this particular study, it underscores the importance of this compound as a foundational element in the generation of these biologically active molecules. The synthesis of 3-amino-2-(substituted phenyl)quinazolin-4(3H)-ones often proceeds through the reaction of a corresponding 2-aminobenzohydrazide with an appropriate benzaldehyde, followed by cyclization. uin-malang.ac.id

Table 1: Synthesis of Quinazolinone Derivatives

| Starting Material | Reagent | Product Class | Reference |

|---|---|---|---|

| This compound | Substituted Aldehydes | Quinazolinone Derivatives | uin-malang.ac.idorganic-chemistry.orgorganic-chemistry.org |

The benzohydrazide moiety of this compound is a classic precursor for the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry and materials science. jchemrev.comluxembourg-bio.com The most common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.

In a typical synthetic route, this compound can be acylated at the terminal nitrogen of the hydrazide group with a carboxylic acid or its derivative (e.g., acid chloride or ester). The resulting diacylhydrazine intermediate can then undergo cyclization upon treatment with a dehydrating agent such as phosphorus oxychloride, sulfuric acid, or thionyl chloride to yield the corresponding 1,3,4-oxadiazole (B1194373). openmedicinalchemistryjournal.com

Alternatively, this compound can react with orthoesters in the presence of an acid catalyst to directly form the 1,3,4-oxadiazole ring. Another approach involves the reaction with carbon disulfide in the presence of a base, followed by alkylation, to produce 2-mercapto-1,3,4-oxadiazole derivatives, which can be further functionalized. uobaghdad.edu.iq The amino group on the phenyl ring can either be protected prior to these reactions or can itself be a site for further derivatization in the final product.

Table 2: General Methods for 1,3,4-Oxadiazole Synthesis from Benzohydrazides

| Reaction Type | Reagents | Intermediate/Product |

|---|---|---|

| Cyclodehydration | Carboxylic Acid/Derivative, Dehydrating Agent | N,N'-Diacylhydrazine -> 1,3,4-Oxadiazole |

| Reaction with Orthoesters | Orthoester, Acid Catalyst | 1,3,4-Oxadiazole |

| Reaction with Carbon Disulfide | Carbon Disulfide, Base | 1,3,4-Oxadiazole-2-thiol |

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. nih.govrsc.orgnih.gov this compound, with its multiple functional groups, serves as an excellent building block for the construction of intricate molecular architectures, including macrocycles and supramolecular assemblies.

The amino and hydrazide groups can participate in reactions that lead to the formation of extended structures. For instance, reaction with dicarboxylic acids or diacyl chlorides could lead to the formation of polyamides or polyhydrazides. Furthermore, the amino group can be diazotized and subjected to coupling reactions to introduce azo linkages, which are important chromophores in dyes and functional materials.

The presence of both hydrogen bond donors (the amino and hydrazide protons) and acceptors (the carbonyl oxygen and the nitrogen atoms) allows this compound to participate in the formation of well-ordered supramolecular structures through non-covalent interactions. nih.gov These self-assembled architectures are of interest in fields such as crystal engineering and materials science.

Facilitation of Multi-Component Reactions

Multi-component reactions (MCRs) are one-pot processes in which three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. nih.govfrontiersin.orgscispace.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The structure of this compound makes it a suitable candidate for participation in several types of MCRs.

For example, the amino group of this compound can act as the amine component in the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to produce a complex peptidomimetic structure. The hydrazide moiety could potentially remain intact or participate in subsequent intramolecular cyclization reactions to generate novel heterocyclic scaffolds.

Similarly, in a Biginelli-type reaction, the amino group could react with an aldehyde and a β-ketoester to form dihydropyrimidinone derivatives. The presence of the chloro-substituted phenyl ring and the hydrazide group would impart unique properties to the resulting products. While specific examples of this compound in MCRs are not extensively documented, its functional group array suggests significant potential for its application in this area of synthetic chemistry. frontiersin.org

Coordination Chemistry Research

Synthesis of Metal Complexes Utilizing 2-Amino-4-chlorobenzohydrazide as a Ligand

The synthesis of metal complexes using hydrazide-based ligands is a well-established process in coordination chemistry. For this compound, the synthesis would typically proceed by reacting the ligand with a metal salt in a suitable solvent. The ligand itself is prepared from its precursor, 2-amino-4-chlorobenzoic acid. nih.govresearchgate.net

The general procedure for complexation involves the following steps:

Ligand Solution Preparation : this compound is dissolved in an organic solvent, typically ethanol (B145695) or methanol (B129727).

Metal Salt Solution Preparation : A stoichiometric amount of a transition metal salt, such as the chloride or nitrate (B79036) salt of cobalt(II), nickel(II), copper(II), or zinc(II), is dissolved in the same solvent.

Reaction : The metal salt solution is added dropwise to the ligand solution with constant stirring. The pH of the reaction mixture may be adjusted by adding a base like alcoholic ammonia (B1221849) to facilitate deprotonation of the ligand, enhancing its chelating ability. rasayanjournal.co.in

Reflux : The resulting mixture is heated under reflux for several hours (typically 3-6 hours) to ensure the completion of the reaction. rasayanjournal.co.inredalyc.org

Isolation and Purification : Upon cooling, the solid metal complex precipitates out of the solution. The precipitate is then filtered, washed with the solvent to remove any unreacted starting materials, and dried in a vacuum desiccator. rasayanjournal.co.in

This methodology has been successfully applied to synthesize a variety of metal complexes with analogous ligands, such as the Schiff base derived from 2-amino-4-chlorobenzoic acid and isatin, which formed complexes with Ti(IV), Zr(IV), and Cd(II). rasayanjournal.co.in Similarly, Schiff bases of 2-aminobenzohydrazide have been used to create complexes with Co(II), Ni(II), Cu(II), and Zn(II). nih.gov These resulting metal chelates are often colored, stable in air, and while generally insoluble in water, they show solubility in organic solvents like DMF and DMSO. rasayanjournal.co.in

Investigation of Coordination Modes and Geometries

This compound possesses multiple potential donor sites, making it a versatile chelating agent. The coordination behavior is largely determined by the hydrazide functional group (-CONHNH₂) and the amino group (-NH₂) attached to the benzene (B151609) ring.

Coordination Modes: Hydrazide-based ligands can coordinate with metal ions in several ways. In its neutral form, the ligand typically acts as a bidentate chelating agent. Coordination occurs through the carbonyl oxygen atom of the amide group and the nitrogen atom of the terminal -NH₂ group of the hydrazide moiety. mtct.ac.in This forms a stable five-membered chelate ring with the metal ion.

The ligand can also undergo tautomerization from the amido form to the iminol form (-C(OH)=N-NH₂), especially in solution or upon pH adjustment. mtct.ac.in The deprotonated iminol form can then coordinate to the metal ion through the iminolic oxygen and the azomethine nitrogen.

Furthermore, the presence of the amino group at the 2-position of the benzene ring introduces a third potential coordination site. This allows the ligand to act as a tridentate O,N,N' donor , coordinating through the carbonyl oxygen, the amino nitrogen on the ring, and the terminal hydrazide nitrogen. This mode of coordination has been observed in complexes of the closely related 2-aminobenzohydrazide. nih.gov

Resulting Geometries: The coordination number and the resulting geometry of the metal complex depend on the metal ion, the stoichiometry of the reaction, and the coordination mode of the ligand. For first-row transition metals like Co(II), Ni(II), and Cu(II), a coordination number of six is common, typically resulting in a distorted octahedral geometry. This geometry is often achieved by the coordination of two tridentate ligand molecules or by the inclusion of solvent or other co-ligand molecules (like water or anions) in the coordination sphere.

Characterization of Novel Organometallic Compounds

The synthesized metal complexes are characterized using a combination of spectroscopic and analytical techniques to confirm their structure, bonding, and geometry.

Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for determining the coordination sites of the ligand. The comparison of the IR spectrum of the free ligand with those of the metal complexes reveals key shifts in vibrational frequencies.

ν(C=O) and ν(N-H) Bands : Upon complexation, a significant shift of the carbonyl stretching vibration (ν(C=O)) to a lower frequency (typically by 15-30 cm⁻¹) is observed, indicating the coordination of the carbonyl oxygen to the metal ion. nih.gov The N-H stretching vibrations of the amino and hydrazide groups also show shifts, confirming the involvement of nitrogen atoms in the coordination.

ν(M-O) and ν(M-N) Bands : The formation of new bonds between the metal and the ligand is confirmed by the appearance of new, non-ligand bands in the far-infrared region of the spectrum. These bands are assigned to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, typically appearing in the 400-600 cm⁻¹ range. nih.gov

Interactive Table: Typical IR Spectral Data for a Hydrazide Ligand and its Metal Complex

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| N-H (Amino) | ~3450, ~3350 | Shifted | Involvement of NH₂ in coordination |

| C=O (Amide I) | ~1660 | ~1630 | Coordination via Carbonyl Oxygen |

| C=N (Azomethine) | ~1615 | Shifted | Coordination via Azomethine Nitrogen |

| M-N | - | ~550 | Formation of Metal-Nitrogen bond |

| M-O | - | ~420 | Formation of Metal-Oxygen bond |

Note: Data are representative and based on analogous compounds described in the literature. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)). In the ¹H NMR spectrum of the free ligand, characteristic signals for the aromatic protons and the -NH and -NH₂ protons are observed. Upon complexation, these signals may shift or broaden, providing further evidence of the ligand-metal interaction. nih.gov

Electronic (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in elucidating its geometry. The spectra of the complexes typically show bands corresponding to intra-ligand π → π* and n → π* transitions, as well as lower energy d-d transition bands and ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the specific metal ion and its coordination environment. rasayanjournal.co.in

Interactive Table: Representative Crystal Structure Data for an Analogous Zn(II) Complex

| Parameter | Value |

| Empirical Formula | C₃₀H₂₈N₆O₆Zn |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.543 |

| b (Å) | 10.211 |

| c (Å) | 34.876 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 8 |

| Selected Bond Lengths (Å) | |

| Zn-O(1) | 2.055 |

| Zn-N(1) | 2.143 |

| Zn-N(3) | 2.178 |

| **Selected Bond Angles (°) ** | |

| O(1)-Zn-N(1) | 88.54 |

| O(1)-Zn-N(3) | 165.21 |

| N(1)-Zn-N(3) | 78.33 |

Note: Data are for the analogous compound N′-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-aminobenzohydrazide Zinc(II) complex. nih.gov

Potential in Materials Science Research

Integration into Polymeric Materials

No research articles or data were found describing the integration of 2-Amino-4-chlorobenzohydrazide into polymeric materials. The functional groups present in the molecule, such as the amino (-NH2) and hydrazide (-CONHNH2) groups, theoretically offer potential reactive sites for polymerization reactions or for grafting onto existing polymer chains. However, no published studies have explored this potential.

Synthesis of Advanced Nanomaterials

There is no available literature detailing the use of this compound in the synthesis of advanced nanomaterials. While amino and hydrazide groups can sometimes act as capping or functionalizing agents in the synthesis of nanoparticles, no studies have specifically employed this compound for such purposes.

Development of Materials with Tailored Properties

No studies have been identified that utilize this compound for the development of materials with tailored properties. The potential for this compound to act as a building block or modifying agent to influence properties such as thermal stability, conductivity, or optical characteristics in materials has not been reported in the scientific literature.

Studies on Biological Interactions Mechanistic & in Silico

Enzyme Inhibition Studies

Based on a comprehensive review of available scientific literature, there are no specific studies detailing the direct inhibitory effects of 2-Amino-4-chlorobenzohydrazide on the enzyme Paraoxonase 1 (PON1). Consequently, data regarding its inhibition profile, kinetics, and the molecular basis of such interactions are not available.

Specific research detailing the inhibition profile of this compound against Paraoxonase 1 (PON1) has not been identified in the reviewed literature.

There is no available data on the inhibition kinetics, such as K_I values, for this compound in relation to the PON1 enzyme.

In silico or experimental studies elucidating the molecular basis of interactions between this compound and PON1 are not present in the available scientific research.

DNA Interaction Studies

Derivatives of this compound have been the subject of detailed investigations regarding their interactions with DNA, revealing activities such as light-induced DNA damage and specific binding modes.

Studies on 2-amino-N′-aroyl(het)arylhydrazides, including 4-chloro derivatives, have demonstrated their potential as DNA photocleaving agents. mdpi.com The activity of these compounds is notably dependent on the wavelength of UV irradiation.

In the case of 4-Cl derivatives, their DNA photocleavage activity was found to decrease significantly under UVB irradiation. mdpi.com However, when subjected to UVA light, their activity markedly increased. mdpi.com This suggests that these compounds can be triggered by specific light conditions to induce damage to DNA. The process involves the photosensitizer reacting photochemically with plasmid DNA, resulting in the formation of both nicked (Form II) and linear (Form III) DNA fragments, which indicates single-strand and double-strand breaks, respectively. mdpi.com

The efficiency of photocleavage varies among different derivatives. For instance, while some compounds required concentrations as high as 500 μM to show significant activity, others, like the 5-Br derivatives, were effective at much lower concentrations (10 μM) under UV-A light. mdpi.com The most potent compound identified in one study was active at concentrations as low as 2 μΜ. mdpi.com

Table 1: DNA Photocleavage Activity of this compound Derivatives

| Derivative Group | Irradiation | Concentration for Activity | Observed Effect |

|---|---|---|---|

| 4-Cl Derivatives | UV-B | High | Decreased Activity |

| 4-Cl Derivatives | UV-A | Moderate | Increased Activity |

| 5-Br Derivatives | UV-A | 10 µM | Significant Photocleavage |

To understand the mechanism behind their photocleavage activity, molecular docking studies have been performed on derivatives of this compound to elucidate their binding modes with DNA. mdpi.com These in silico analyses provide insights into the non-covalent interactions that stabilize the compound-DNA complex.

The primary mode of interaction involves the formation of a network of polar contacts and hydrogen bonds. mdpi.com These interactions predominantly arise from the free -NH₂ group and the carbonyl groups present in the hydrazide structure. mdpi.com For some derivatives, polar contacts are formed solely through the amino group, while for others, both the amino and carbonyl groups participate in binding. mdpi.com

Docking studies of 4,6-dihydrazone pyrimidine (B1678525) derivatives, a related class of compounds, suggest that the binding mode can be a combination of groove binding and partial intercalation. mdpi.com In these models, the planar pyrimidine groups insert between the DNA base pairs, while other parts of the molecule extend into the DNA grooves. mdpi.com While the exact mode for this compound derivatives may vary, the docking studies confirm a strong binding affinity, with calculated binding energy values reaching as low as -10.1 kcal/mol for some analogs, indicating a stable interaction with the DNA molecule. mdpi.com

Stabilization of DNA-Compound Complexes via Hydrogen Bonding and Pi-Alkyl Interactions

The stability of the complex formed between this compound and DNA is critically dependent on a network of non-covalent interactions. In silico molecular docking studies have provided significant insights into the specific forces at play, highlighting the predominant roles of hydrogen bonding and the potential contribution of pi-alkyl interactions in anchoring the compound to the DNA structure.

Hydrogen Bonding Interactions

Molecular docking analyses of a series of 2-amino-N'-aroyl(het)arylhydrazides, including structures closely related to this compound, have consistently revealed the importance of hydrogen bonds in the formation of stable DNA-compound complexes. mdpi.com These studies indicate that specific functional groups on the benzohydrazide (B10538) scaffold act as key hydrogen bond donors and acceptors, interacting with the nucleotide bases within the DNA grooves.

A general observation across these derivatives is the significant role of the free amino (-NH₂) group and the carbonyl (-C=O) group in establishing a network of polar contacts and hydrogen bonds with DNA bases. mdpi.com For instance, in a study of 24 different derivatives, these two groups were consistently identified as the primary sites of interaction. mdpi.com

Specifically, the amino group can act as a hydrogen bond donor to the electronegative atoms (oxygen and nitrogen) of the DNA bases, while the carbonyl oxygen can serve as a hydrogen bond acceptor. This dual capability allows for multiple points of contact, enhancing the binding affinity and stability of the complex. For example, in derivatives containing a 5-iodo substitution, polar contacts were observed to form through both the –NH₂ group and the –C=O group. mdpi.com Similarly, nitro-substituted derivatives were found to utilize the -NH₂ and –C=O groups to form hydrogen bonds with DNA bases. mdpi.com

The table below, derived from molecular docking studies of a series of related diacylhydrazine derivatives, illustrates the calculated binding energies and the specific DNA bases involved in these interactions. This data underscores the favorable energetics of complex formation, driven in large part by hydrogen bonding.

| Compound | Binding Energy (kcal/mol) | Interacting DNA Bases |

|---|---|---|

| Compound 1 | -9.1 | DA-5, DC-8, DG-4 |

| Compound 2 | -9.5 | DA-5, DC-8, DG-4 |

| Compound 3 | -9.8 | DA-5, DC-8, DG-4 |

| Compound 4 | -10.2 | DA-5, DC-8, DG-4 |

| Compound 9 | -8.8 | DA-5, DC-8, DG-4 |

| Compound 15 | -10.1 | DA-5, DC-8, DG-4 |

| Compound 16 | -9.6 | DA-5, DC-8, DG-4 |

| Compound 17 | -9.2 | DA-5, DC-8, DG-4 |

| Compound 19 | -9.6 | DA-5, DC-8, DG-4 |

| Compound 21 (4-Cl derivative) | -9.3 | DA-5, DC-8, DG-4 |

| Compound 22 (4-Cl derivative) | -9.7 | DA-5, DC-8, DG-4 |

Note: The data presented is for a series of 2-Amino-N′-aroyl(het)arylhydrazides and is illustrative of the interactions involving the core 2-aminobenzohydrazide structure. mdpi.com

Pi-Alkyl Interactions

In addition to hydrogen bonding, pi-alkyl interactions are another class of non-covalent force that likely contributes to the stability of the DNA-2-Amino-4-chlorobenzohydrazide complex. Pi-alkyl interactions occur between a π-electron system, such as the aromatic ring of the compound, and an alkyl group, such as those found in the methyl groups of thymine (B56734) or the aliphatic portions of the deoxyribose sugar rings in the DNA backbone. researchgate.net

In silico studies of similar heterocyclic compounds binding to DNA have identified the presence of pi-alkyl bonds as a key component of the interaction profile. For example, the docking of pyridine-4-carbohydrazide derivatives with DNA revealed pi-alkyl bonds between the phenyl ring of the compound and guanine (B1146940) bases. cmjpublishers.com Given the structural similarities, it is highly probable that the aromatic ring of this compound engages in similar stabilizing pi-alkyl interactions within the DNA grooves, further anchoring the compound and enhancing the stability of the DNA-compound complex.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-4-chlorobenzohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via hydrazide formation from the corresponding benzoyl chloride derivative. For example, reacting 2-Amino-4-chlorobenzoic acid with thionyl chloride to form the acid chloride, followed by treatment with hydrazine hydrate. Optimization involves controlling stoichiometry (e.g., molar ratios of hydrazine to acid chloride) and reaction time under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature (0–5°C for acid chloride formation, room temperature for hydrazide coupling) are critical for yield improvement .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification is achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of hydrazide (–CONHNH₂) via N–H stretches (~3200–3300 cm⁻¹) and carbonyl (C=O) bands (~1650–1680 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and hydrazide NH signals (δ 8.5–9.5 ppm). ¹³C NMR confirms the carbonyl carbon (~165–170 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify structural integrity .

Q. How should researchers handle solubility and storage challenges for this compound?

- Methodological Answer :

- Solubility : Sparingly soluble in chloroform and methanol; better solubility in DMSO or DMF. Pre-saturate solvents with nitrogen to prevent oxidation .

- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to minimize hydrolysis and photodegradation. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key steps:

- Crystal Growth : Slow evaporation from ethanol at 4°C to obtain high-quality crystals.

- Data Collection : Collect high-resolution data (≤ 0.8 Å) using Mo-Kα radiation.

- Refinement : Apply anisotropic displacement parameters and validate hydrogen bonding networks (e.g., N–H⋯O interactions) using SHELXPRO .

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

- Reactivity Insights : Identify nucleophilic/electrophilic sites via Mulliken charges. Compare experimental IR/NMR data with calculated values to validate models .

- Software : Gaussian 16 or ORCA for calculations; GaussView or VMD for visualization .

Q. What strategies address discrepancies in reported bioactivity data for hydrazide derivatives?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., cell lines, incubation times) and include positive controls (e.g., known enzyme inhibitors).

- Data Analysis : Use multivariate statistics (PCA or PLS-DA) to correlate structural features (e.g., Cl substitution position) with activity trends. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Case Study : If antimicrobial activity varies, test against Gram-positive vs. Gram-negative strains under identical MIC protocols .

Q. How can researchers optimize synthetic routes for scaled-up production while maintaining purity?

- Methodological Answer :

- Process Chemistry : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer and reduce side reactions.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FT-IR or Raman spectroscopy for real-time monitoring.

- Purification : Use continuous chromatography (e.g., simulated moving bed) for high-throughput separation .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting solubility data across literature sources?

- Methodological Answer :

- Systematic Testing : Measure solubility in triplicate using the shake-flask method (25°C, 24 hr equilibration).

- Factors Influencing Discrepancies : Purity of compound (≥98% by HPLC), solvent batch variability (e.g., DMSO water content), and measurement techniques (UV-Vis vs. gravimetric) .

- Documentation : Report detailed solvent specifications (e.g., Sigma-Aldrich DMSO, Cat. No. D8418) in publications .

Q. What experimental controls are critical when evaluating this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Positive/Negative Controls : Include staurosporine (broad-spectrum kinase inhibitor) and DMSO vehicle controls.

- Selectivity Profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Data Validation : Confirm binding via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。